2'-Phenyl-1',2'-dihydro-2,3'-biquinoline
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Overview
Description
2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1′,4′-dihydro-2,3′-biquinolyl with organolithium compounds can yield a mixture of 4′-R-1′,4′-dihydro-2,3′-biquinolyls and 2′-R-1′,2′-dihydro-2,3′-biquinolyls .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis, which can result in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
2,3’-Biquinoline: A compound with two quinoline units connected at the 2 and 3 positions.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A related compound with a similar structure but different substituents.
Uniqueness
2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is unique due to the presence of the phenyl group and the specific arrangement of the quinoline units
Properties
Molecular Formula |
C24H18N2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline |
InChI |
InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-20(16-19-11-5-7-13-22(19)26-24)23-15-14-17-8-4-6-12-21(17)25-23/h1-16,24,26H |
InChI Key |
DJVKTQCJMDTQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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